molecular formula C20H20BrNO3 B13832565 ethyl 1-benzyl-6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate

ethyl 1-benzyl-6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B13832565
M. Wt: 402.3 g/mol
InChI Key: MXSONMRSYFBZIP-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate is a synthetic indole derivative. Indole derivatives are significant in natural products and drugs due to their biological activities and roles in cell biology . This compound, with its unique structure, is of interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 1-benzyl-6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents.

Chemical Reactions Analysis

Ethyl 1-benzyl-6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 1-benzyl-6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate involves its interaction with molecular targets in biological systems. Indole derivatives often bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Ethyl 1-benzyl-6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C20H20BrNO3

Molecular Weight

402.3 g/mol

IUPAC Name

ethyl 1-benzyl-6-bromo-5-methoxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C20H20BrNO3/c1-4-25-20(23)19-13(2)22(12-14-8-6-5-7-9-14)17-11-16(21)18(24-3)10-15(17)19/h5-11H,4,12H2,1-3H3

InChI Key

MXSONMRSYFBZIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)CC3=CC=CC=C3)C

Origin of Product

United States

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